
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid is a compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It is a derivative of nicotinic acid, which is known for its role in various biological processes and its use in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6-((1-Ethylcyclobutyl)methoxy)nicotinic acid involves multiple steps. One common method includes the reaction of nicotinic acid with 1-ethylcyclobutanol in the presence of a suitable catalyst to form the desired product . The reaction conditions typically involve heating the reactants under reflux and using solvents like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives and substituted nicotinic acid compounds .
Applications De Recherche Scientifique
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-((1-Ethylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes . The compound may also influence the expression of genes involved in lipid metabolism and inflammation .
Comparaison Avec Des Composés Similaires
6-((1-Ethylcyclobutyl)methoxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinic acid: A well-known compound used in the treatment of hyperlipidemia and cardiovascular diseases.
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Ethyl nicotinate: Similar to methyl nicotinate but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
6-[(1-ethylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-13(6-3-7-13)9-17-11-5-4-10(8-14-11)12(15)16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16) |
Clé InChI |
DBTRUSZOHFEHGX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC1)COC2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


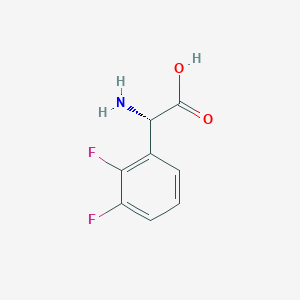
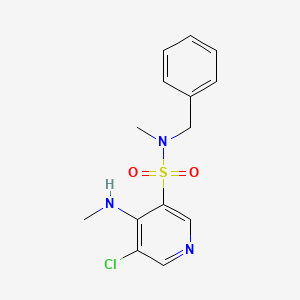
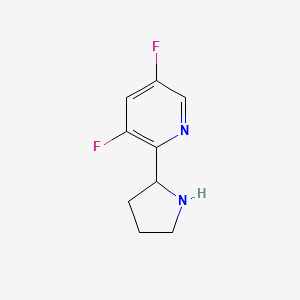

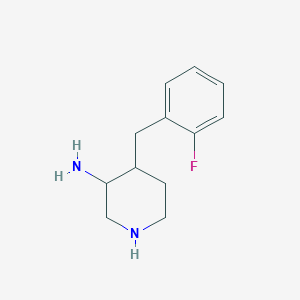
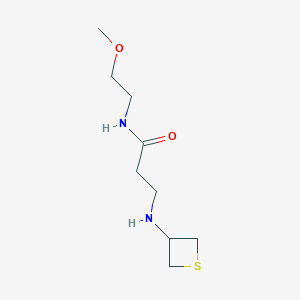

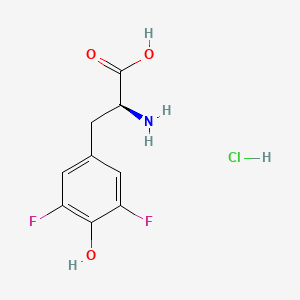
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
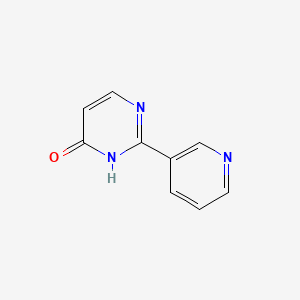
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)

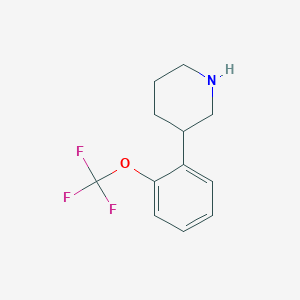
![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
